Bohemine

Description

Propriétés

Numéro CAS |

16009-13-5 |

|---|---|

Formule moléculaire |

C34H34ClFeN4O4- |

Poids moléculaire |

654.0 g/mol |

Nom IUPAC |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-23H-porphyrin-21-id-2-yl]propanoic acid;iron;hydrochloride |

InChI |

InChI=1S/C34H34N4O4.ClH.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/p-1 |

Clé InChI |

WABFTRRMMIIYHI-UHFFFAOYSA-M |

SMILES canonique |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+3] |

Apparence |

Solid powder |

Autres numéros CAS |

16009-13-5 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Alkaline Hematin D 575 Alkaline Hematin D-575 Chloride, Ferriheme Chloride, Ferriprotoporphyrin IX Chlorohemin Ferrihaem Ferriheme Chloride Ferriprotoporphyrin Ferriprotoporphyrin IX Ferriprotoporphyrin IX Chloride Hematin Hematin D-575, Alkaline Hemin Panhematin Protohemin Protohemin IX |

Origine du produit |

United States |

Foundational & Exploratory

what is the structure of 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-23H-porphyrin-21-id-2-yl]propanoic acid;iron;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-23H-porphyrin-21-id-2-yl]propanoic acid;iron;hydrochloride, a compound more commonly known as hemin or heme B. Hemin is an iron-containing porphyrin that plays a crucial role in various biological processes. This document details its chemical structure, physicochemical properties, synthesis, and purification. Furthermore, it delves into its significant and multifaceted mechanism of action, with a particular focus on its role as an inducer of heme oxygenase-1 (HO-1) via the Nrf2 signaling pathway. This guide also provides detailed experimental protocols for key assays and summarizes relevant quantitative data to support researchers and professionals in the field of drug development.

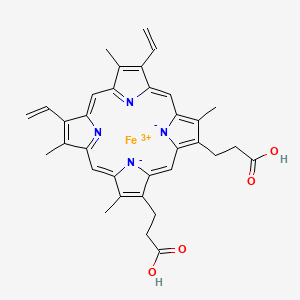

Chemical Identity and Structure

Hemin is a protoporphyrin IX containing a ferric iron (Fe³⁺) ion with a coordinating chloride ligand.[1] It is the oxidized form of heme, the prosthetic group in hemoglobin and myoglobin responsible for oxygen transport.[1]

Systematic Name: 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-23H-porphyrin-21-id-2-yl]propanoic acid;iron;hydrochloride

Common Synonyms: Hemin, Heme B, Ferriprotoporphyrin IX chloride, Chlorohemin, Teichmann's crystals

Molecular Formula: C₃₄H₃₂ClFeN₄O₄

Molecular Weight: 651.94 g/mol

The core structure of hemin consists of a porphyrin ring, which is a large heterocyclic macrocycle composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. The porphyrin in hemin is specifically protoporphyrin IX, which is substituted with four methyl groups, two vinyl groups, and two propionic acid groups. A ferric iron (Fe³⁺) ion is coordinated to the four nitrogen atoms in the center of the porphyrin ring, and a chloride ion acts as an axial ligand.

Physicochemical Properties

A summary of the key physicochemical properties of hemin is presented in the table below.

| Property | Value | References |

| Appearance | Dark brown to black crystalline powder. | [2] |

| Melting Point | Sintered at 240°C, does not melt up to 300°C. | [3] |

| Solubility | ||

| Water | Practically insoluble. | [2][3] |

| DMSO | 10-20 mg/mL | [4][5] |

| 0.1 M NaOH | 50 mg/mL | [5] |

| 1.4 M NH₄OH | 25 mg/mL | [4] |

| Ethanol | Sparingly soluble in 70-80% ethanol. | [3] |

| Stability | Stable as a powder when stored at 2-8°C. Unstable in aqueous solution; should be reconstituted just prior to use. | [3][4][6] |

Spectroscopic Data

-

UV-Vis Spectroscopy: In alkaline solutions (e.g., 1 M NaOH), hemin exhibits a characteristic Soret peak at approximately 385 nm.[3] The UV-Vis spectrum is sensitive to the solvent and pH.

-

Infrared (IR) Spectroscopy: The FTIR spectrum of hemin chloride shows characteristic bands corresponding to its functional groups. Key peaks are observed for the carbonyl groups of the propionic acid side chains.[7][8][9]

Synthesis and Purification

Hemin is typically isolated from bovine or porcine blood. The general principle involves the separation of hemin from globin in hemoglobin using acidic conditions and organic solvents or, more recently, through catalyzed crystallization from aqueous solutions to minimize the use of organic solvents.[2]

Detailed Experimental Protocol for Synthesis and Recrystallization

This protocol is a synthesized procedure based on established methods, including those described in patent literature, for the isolation and purification of hemin from blood.

Materials:

-

Defibrinated bovine or porcine blood

-

Glacial acetic acid

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl)

-

Pyridine

-

Chloroform

-

Ethanol

-

Water (deionized)

-

Cationic, nonionic, or amphoteric surfactant (for catalyzed crystallization)[10]

Procedure:

Part A: Isolation of Crude Hemin (Traditional Method)

-

Heat defibrinated blood with a solution of sodium chloride in glacial acetic acid. This process, known as the Teichmann test, leads to the crystallization of hemin.[2]

-

The crude hemin crystals are then collected by filtration.

Part B: Catalyzed Crystallization from Aqueous Solution (Modern, Greener Method)

-

Start with a hemoglobin solution obtained from blood.

-

Add a suitable surfactant to act as a catalyst.[10]

-

Acidify the solution to a pH of 0.5-2.5 with hydrochloric acid and heat.[10]

-

The hemin will crystallize out of the aqueous solution.

-

Collect the crystals by filtration.

Part C: Recrystallization for Purification

-

Dissolve the crude hemin in a minimal amount of pyridine.

-

Add chloroform and then glacial acetic acid.

-

Allow the solution to stand for crystallization to occur.

-

Collect the purified hemin crystals by filtration.

-

Wash the crystals sequentially with 50% aqueous acetic acid, water, ethanol, and finally ether.

-

Dry the purified crystals under vacuum.

Mechanism of Action and Biological Signaling Pathways

Hemin exhibits a range of biological activities, primarily centered around its role in heme metabolism and cellular stress responses.

Induction of Heme Oxygenase-1 (HO-1)

A primary and extensively studied mechanism of action of hemin is the induction of heme oxygenase-1 (HO-1), a cytoprotective enzyme. HO-1 catalyzes the degradation of heme into biliverdin, free iron (Fe²⁺), and carbon monoxide (CO).[11] These breakdown products have their own biological activities, contributing to the overall antioxidant and anti-inflammatory effects of HO-1 induction.

Activation of the Nrf2 Signaling Pathway

The induction of HO-1 by hemin is largely mediated through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[6] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Hemin can cause the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including the gene for HO-1 (HMOX1), leading to their transcription.[6][12]

Therapeutic Application in Acute Intermittent Porphyria

In the context of acute intermittent porphyria, a genetic disorder of heme synthesis, hemin acts as a source of heme.[9] This exogenous heme replenishes the hepatic heme pool, leading to feedback inhibition of δ-aminolevulinic acid synthase (ALAS), the rate-limiting enzyme in the heme synthesis pathway.[9] This reduces the production and accumulation of toxic porphyrin precursors, thereby alleviating the symptoms of acute porphyria attacks.

Pharmacokinetics

The pharmacokinetic profile of hemin has been studied in both preclinical and clinical settings.

| Parameter | Species | Value | Reference |

| Bioavailability (oral) | Beagle Dogs | 1.12 ± 0.45 % | [13] |

| Tₘₐₓ (oral) | Beagle Dogs | 1.38 ± 0.48 h | [13] |

| Plasma Protein Binding | Human | ~81.0 % | [13] |

| Plasma Protein Binding | Rat | ~92.7 % | [13] |

| Excretion | Rat | Predominantly via feces (76.3 ± 15.1 %) | [13] |

Experimental Protocols

In Vitro Induction of Heme Oxygenase-1 (HO-1)

Objective: To induce the expression of HO-1 in a cell culture model using hemin.

Materials:

-

Cell line of interest (e.g., macrophages, endothelial cells, hepatocytes)

-

Complete cell culture medium

-

Hemin stock solution (e.g., 10 mM in DMSO or 0.1 M NaOH, freshly prepared)

-

Phosphate-buffered saline (PBS)

-

Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)

-

Reagents for Western blotting (primary antibody against HO-1, secondary antibody, etc.) or qPCR (primers for HMOX1 and a housekeeping gene).

Procedure:

-

Cell Seeding: Plate the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach a desired confluency (typically 70-80%).

-

Hemin Treatment: Prepare working concentrations of hemin by diluting the stock solution in a complete culture medium. A typical concentration range for HO-1 induction is 10-50 µM.

-

Remove the existing medium from the cells and replace it with the hemin-containing medium. Include a vehicle control (medium with the same concentration of DMSO or NaOH as the highest hemin concentration).

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer to extract total protein or RNA.

-

Analysis:

Assessment of Hemin Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of hemin on a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Hemin stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Hemin Treatment: Prepare serial dilutions of hemin in a complete culture medium. Remove the medium from the wells and add the hemin dilutions. Include wells with medium only (blank) and cells with vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each hemin concentration relative to the vehicle control. An IC₅₀ value (the concentration of hemin that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the hemin concentration.

Conclusion

Hemin is a well-characterized iron-containing porphyrin with significant biological activities. Its ability to induce the cytoprotective enzyme heme oxygenase-1 through the Nrf2 signaling pathway makes it a valuable tool for studying cellular stress responses and a compound of interest for therapeutic applications in various diseases. Its established use in the treatment of acute intermittent porphyria highlights its clinical relevance. This technical guide provides a solid foundation of its chemical properties, biological mechanisms, and key experimental protocols to aid researchers and drug development professionals in their work with this multifaceted molecule.

References

- 1. mmv.org [mmv.org]

- 2. US4761472A - Isolation and purification of hemin - Google Patents [patents.google.com]

- 3. human pharmacokinetic parameters: Topics by Science.gov [science.gov]

- 4. ヘミン from bovine, ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. mpbio.com [mpbio.com]

- 6. Activation of KEAP1/NRF2 stress signaling involved in the molecular basis of hemin-induced cytotoxicity in human pro-erythroid K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EP0236971B1 - Process for the isolation and purification of haemin - Google Patents [patents.google.com]

- 11. raybiotech.com [raybiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical pharmacokinetics, biodistribution, excretion, and plasma protein binding study of 58Fe-labeled hemin by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of hemin and related porphyrin compounds, focusing on their chemical identifiers, biological significance, and the experimental methodologies used to investigate their function. This document is designed to serve as a core resource for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of key signaling pathways.

Core Data: CAS Numbers and Molecular Formulas

The precise identification of chemical compounds is fundamental to reproducible research. The following table summarizes the Chemical Abstracts Service (CAS) numbers and molecular formulas for hemin and a selection of structurally and functionally related porphyrin compounds.

| Compound Name | CAS Number | Molecular Formula |

| Hemin (Hemin chloride) | 16009-13-5 | C₃₄H₃₂ClFeN₄O₄[1][2][3][4][5][6][7][8] |

| Hematin | 15489-90-4 | C₃₄H₃₃FeN₄O₅ |

| Protoporphyrin IX | 553-12-8 | C₃₄H₃₄N₄O₄[9][10][11][12] |

| Zinc Protoporphyrin IX | 15442-64-5 | C₃₄H₃₂N₄O₄Zn[13][14][15] |

| Cobalt Protoporphyrin IX | 14325-03-2 | C₃₄H₃₂CoN₄O₄[2][10][11][12] |

| Tin Protoporphyrin IX dichloride | 14325-05-4 | C₃₄H₃₂Cl₂N₄O₄Sn[1][4][13][14] |

| Manganese Protoporphyrin IX | 21393-64-6 | C₃₄H₃₂MnN₄O₄ |

| Deuterohemin | 21007-21-6 | C₃₀H₂₈ClFeN₄O₄ |

| Mesoporphyrin IX dihydrochloride | 68929-09-9 | C₃₄H₃₈N₄O₄ · 2HCl |

Hemin as a Signaling Molecule: The Heme Oxygenase-1 Pathway

Hemin is a critical signaling molecule, notably as a potent inducer of Heme Oxygenase-1 (HO-1), a key enzyme in cellular defense against oxidative stress. The induction of HO-1 by hemin is a tightly regulated process involving the transcription factors Bach1 and Nrf2.

Under basal conditions, the transcriptional repressor Bach1, in a complex with a small Maf protein, binds to the Antioxidant Response Element (ARE) in the promoter region of the HO-1 gene, inhibiting its transcription. When intracellular hemin levels rise, hemin directly binds to Bach1, leading to its conformational change, nuclear export, and subsequent ubiquitination and degradation. This alleviates the repression of the HO-1 gene.

The displacement of Bach1 allows for the binding of the transcriptional activator Nrf2, also in a heterodimer with a small Maf protein, to the ARE. This binding initiates the transcription of the HO-1 gene, leading to the synthesis of the HO-1 protein. HO-1 then catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have important biological activities.

Hemin's Role in Translational Control: eIF2α Phosphorylation

Hemin also plays a crucial role in the regulation of protein synthesis, particularly in erythroid precursor cells, by modulating the activity of the heme-regulated inhibitor (HRI) kinase. HRI, in turn, controls the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).

In heme-replete conditions, hemin binds to HRI, keeping it in an inactive state. This allows for the GDP/GTP exchange on eIF2, a critical step for the initiation of translation. When heme levels are low, HRI becomes active and phosphorylates eIF2α at Ser51. Phosphorylated eIF2α sequesters the guanine nucleotide exchange factor eIF2B, preventing the regeneration of the active eIF2-GTP-tRNAiMet ternary complex. This leads to a global shutdown of protein synthesis, thus coordinating globin chain synthesis with heme availability.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying hemin and its effects.

Spectrophotometric Quantification of Hemin

Principle: This method relies on the characteristic Soret peak of hemin in the UV-visible spectrum. A common and sensitive method involves the extraction of hemin into an organic solvent and measuring its absorbance.

Protocol Outline:

-

Sample Preparation: Biological samples (e.g., cell lysates, plasma) are prepared.

-

Extraction: Hemin is extracted from the aqueous sample into a solution of acidified chloroform.

-

Spectrophotometry: The absorbance of the chloroform extract is measured at specific wavelengths (e.g., 388 nm, with correction readings at 450 nm and 330 nm).

-

Quantification: The concentration of hemin is determined by applying a correction formula (e.g., A(corrected) = 2 * A₃₈₈ - (A₄₅₀ + A₃₃₀)) and comparing it to a standard curve generated with known concentrations of hemin.[9][16]

Heme Oxygenase-1 (HO-1) Activity Assay

Principle: This assay measures the enzymatic activity of HO-1 by quantifying one of its products, bilirubin. The assay requires a source of HO-1 (microsomal fraction from cells or tissues) and the necessary cofactors.

Protocol Outline:

-

Preparation of Microsomal Fraction: Cells or tissues are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in HO-1.

-

Preparation of Biliverdin Reductase: A cytosolic fraction from a source rich in biliverdin reductase (e.g., rat liver) is prepared to convert the initial product, biliverdin, to bilirubin.

-

Enzymatic Reaction: The microsomal fraction is incubated with hemin (substrate), NADPH, and the biliverdin reductase-containing cytosolic fraction.

-

Bilirubin Quantification: The reaction is stopped, and the amount of bilirubin produced is measured spectrophotometrically by the change in absorbance at approximately 464 nm.[8]

Western Blotting for HO-1 Induction

Principle: This technique is used to detect and quantify the amount of HO-1 protein in a sample, providing a measure of its induction by hemin.

Protocol Outline:

-

Cell Culture and Treatment: Cells are cultured and treated with hemin for a specified time to induce HO-1 expression.

-

Protein Extraction: Total protein is extracted from the cells using a suitable lysis buffer.

-

SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for HO-1, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chemiluminescent substrate is added, and the light emitted from the HO-1 bands is captured using an imaging system. The band intensity is quantified and normalized to a loading control (e.g., β-actin).[2][9]

Measurement of Reactive Oxygen Species (ROS)

Principle: Hemin can induce oxidative stress, leading to the generation of ROS. Cellular ROS levels can be measured using fluorescent probes that become fluorescent upon oxidation. A commonly used probe is 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol Outline:

-

Cell Culture and Treatment: Cells are cultured and treated with hemin.

-

Probe Loading: The cells are incubated with DCFH-DA, which is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated to DCFH.

-

Oxidation and Fluorescence: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively. The increase in fluorescence is proportional to the level of intracellular ROS.[4][13][14][16]

Experimental Workflow for Investigating Hemin's Effects

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of hemin, from initial treatment to the analysis of specific molecular events.

References

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Examining Hemin and its Derivatives: Induction of Heme-Oxygenase-1 Activity and Oxidative Stress in Breast Cancer Cells through Collaborative Experimental Analysis and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PMN- 04 Measurement of Intracellular Reactive Oxygen Species (ROS) levels in Human PMN [protocols.io]

- 5. youtube.com [youtube.com]

- 6. Induction of Heme Oxygenase-1 with Hemin Reduces Obesity-Induced Adipose Tissue Inflammation via Adipose Macrophage Phenotype Switching - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phosphorylation of eIF2α in Response to 26S Proteasome Inhibition is Mediated by the Heme-regulated Inhibitor (HRI) Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heme Oxygenase-1 Modulates Early Inflammatory Responses: Evidence from the Heme Oxygenase-1-Deficient Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. microbenotes.com [microbenotes.com]

spectral properties of 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-23H-porphyrin-21-id-2-yl]propanoic acid;iron;hydrochloride

An essential guide for researchers, scientists, and drug development professionals on the spectral characteristics of 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-23H-porphyrin-21-id-2-yl]propanoic acid;iron;hydrochloride, commonly known as Hemin or Ferriprotoporphyrin IX Chloride.

Introduction

Hemin, an iron-containing porphyrin, is a crucial molecule with significant biological relevance. It is the oxidized form of heme, the prosthetic group of hemoglobin and various enzymes. Understanding its spectral properties is fundamental for a wide range of research applications, including the study of heme metabolism, the development of antimalarial drugs, and the investigation of its role in cellular signaling. This technical guide provides a comprehensive overview of the spectral properties of hemin, detailed experimental protocols for its analysis, and insights into its involvement in key biological pathways.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-23H-porphyrin-21-id-2-yl]propanoic acid;iron;hydrochloride |

| Synonyms | Hemin, Ferriprotoporphyrin IX chloride, Protoporphyrin IX iron(III) chloride |

| Molecular Formula | C₃₄H₃₂ClFeN₄O₄ |

| Molecular Weight | 651.96 g/mol |

| Appearance | Dark-brown to black crystalline powder |

| Solubility | Soluble in dilute alkaline solutions, dimethyl sulfoxide (DMSO), and pyridine. Sparingly soluble in ethanol and chloroform. Insoluble in water and dilute acids. |

Spectral Properties

The spectral properties of hemin are dominated by the extensive π-conjugated system of the porphyrin ring and the central iron atom. These properties are highly sensitive to the solvent, pH, and aggregation state of the molecule.

UV-Visible Absorption Spectroscopy

Hemin exhibits a characteristic UV-Vis absorption spectrum with a very intense band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q bands. The position and intensity of these bands are influenced by the electronic transitions within the porphyrin macrocycle.

The speciation of hemin in solution is complex and can exist as a monomer, a π-π stacked dimer, or a µ-oxo dimer, each with a distinct UV-Vis spectrum. In aqueous solutions, hemin tends to aggregate, leading to broadening and shifts in the absorption bands.

Table 1: UV-Visible Absorption Maxima (λmax) of Hemin in Various Solvents and Conditions

| Solvent/Condition | Soret Band (λmax, nm) | Q Bands (λmax, nm) | Notes |

| Dimethyl sulfoxide (DMSO) | ~404 | ~512, ~540, ~635 | Monomeric species |

| Pyridine | ~418 | ~525, ~557 | Forms a six-coordinate low-spin complex |

| 0.1 M NaOH (aqueous) | ~385 | ~500-600 (broad) | Dimerized species are prevalent |

| Chloroform/Methanol (1:1) | ~388 | ~505, ~538, ~630 | - |

| Aqueous buffer (pH 7.4) | ~360-400 (broad) | Broad, weak features | Significant aggregation |

Note: Molar absorptivity (ε) values for the Soret band are typically in the range of 50,000 - 150,000 M⁻¹cm⁻¹, but vary significantly with conditions.

Fluorescence Spectroscopy

Porphyrins are typically highly fluorescent molecules. However, the presence of the paramagnetic high-spin iron(III) center in hemin leads to efficient quenching of fluorescence. Consequently, hemin is considered non-fluorescent or exhibits very weak fluorescence with a low quantum yield.

For comparative purposes, the metal-free precursor, Protoporphyrin IX, is fluorescent.

Table 2: Fluorescence Properties of Protoporphyrin IX (Metal-Free)

| Solvent | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |

| Chloroform | ~407 | ~634, ~705 | ~0.15 |

| Pyridine | ~409 | ~635, ~703 | - |

| Aqueous (micellar) | ~405 | ~620, ~680 | Varies with environment |

The lack of significant fluorescence in hemin is a key spectral characteristic that distinguishes it from its metal-free and some other metalloporphyrin counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of hemin is characterized by large chemical shift dispersion and broad signals due to the paramagnetic nature of the high-spin Fe(III) center. The signals of the protons on the porphyrin ring are significantly shifted from their usual diamagnetic positions. While detailed high-resolution spectra with complete assignments are challenging to obtain and interpret, NMR spectroscopy is a powerful tool for studying the electronic structure and aggregation state of hemin in solution.

Experimental Protocols

UV-Visible Spectroscopy of Hemin

This protocol outlines the general steps for obtaining a UV-Vis absorption spectrum of hemin.

Materials:

-

Hemin powder

-

Spectroscopic grade solvent (e.g., DMSO, pyridine, or a buffered aqueous solution with surfactant)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of hemin powder. Due to its poor solubility in neutral aqueous solutions, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO or 0.1 M NaOH. For example, dissolve 6.5 mg of hemin in 10 mL of DMSO to obtain a 1 mM stock solution.

-

Working Solution Preparation: Dilute the stock solution with the desired solvent to a final concentration that results in a Soret band absorbance between 0.5 and 1.5 AU. A typical concentration for UV-Vis analysis is in the micromolar range (1-10 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for the scan (e.g., 300-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the working solution. Place the cuvette in the spectrophotometer and record a baseline/blank spectrum.

-

Sample Measurement: Empty the cuvette, rinse it with the hemin working solution, and then fill it with the working solution. Place the cuvette in the spectrophotometer and acquire the absorption spectrum.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum. Identify the λmax of the Soret and Q bands. If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

While hemin itself is essentially non-fluorescent, this protocol can be used for its fluorescent precursor, Protoporphyrin IX, or for studying quenching effects.

Materials:

-

Protoporphyrin IX

-

Spectroscopic grade solvent

-

Volumetric flasks and pipettes

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of the fluorophore (e.g., Protoporphyrin IX) in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1 AU) to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (e.g., the λmax of the Soret band). Set the emission wavelength range to be scanned (e.g., 550-800 nm). Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Place the cuvette with the sample solution in the fluorometer and acquire the fluorescence emission spectrum.

-

Data Correction: If necessary, subtract the blank spectrum from the sample spectrum. Correct the spectrum for instrument-specific variations in lamp intensity and detector response if quantitative analysis (like quantum yield determination) is required.

Signaling Pathways and Experimental Workflows

Hemin plays a significant role in various cellular processes. Below are diagrams illustrating its involvement in key signaling pathways and a typical experimental workflow for its spectral analysis.

Caption: Heme Oxygenase Pathway for Hemin Degradation.

The Solubility of Hemin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of hemin in various organic solvents. Hemin, an iron-containing porphyrin, is a critical molecule in biomedical research and drug development, often utilized as a potent inducer of heme oxygenase-1 (HO-1). However, its low solubility in aqueous solutions at physiological pH presents a significant challenge. This guide offers quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing hemin's solubility to aid researchers in its effective use.

Quantitative Solubility of Hemin

The solubility of hemin is highly dependent on the nature of the solvent, pH, and the presence of coordinating ligands. The following table summarizes the available quantitative and qualitative solubility data for hemin in various solvents.

| Solvent/System | Solubility | Concentration (mg/mL) | Concentration (mM) | Temperature (°C) | Source(s) |

| Aprotic Polar Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 1 | ≥ 1.53 | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | 17.33 | ~26.58 | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | Soluble | 20 | 30.67 | 25 | |

| Basic Solutions | |||||

| 1 M Sodium Hydroxide (NaOH) | Soluble | 6.67 | 10.23 | Not Specified | |

| 0.1 M Sodium Hydroxide (NaOH) | Soluble | 50 | ~76.69 | Not Specified | |

| Dilute Ammonia (e.g., 1.4 N NH₄OH) | Soluble | 25 | ~38.35 | 25 | [1] |

| Alcohols | |||||

| 70-80% Ethanol | Sparingly Soluble | Not Specified | Not Specified | Not Specified | [1] |

| Ethanol | Insoluble | - | - | Not Specified | |

| Aqueous Solutions | |||||

| Water | Insoluble | < 0.1 | < 0.15 | Not Specified | |

| Mixed Aqueous-Organic Systems | |||||

| 1% NaHCO₃ in 50% Ethanol | Soluble | 0.16 | ~0.25 | Not Specified | [1] |

| Organic Bases | |||||

| Pyridine | Soluble (forms complexes) | Not Specified | Not Specified | Not Specified | [2] |

| Trimethylamine | Soluble | Not Specified | Not Specified | Not Specified | [1] |

| p-Toluidine | Soluble | Not Specified | Not Specified | Not Specified | [1] |

| Dimethylaniline | Soluble | Not Specified | Not Specified | Not Specified | [1] |

| Other Organic Solvents | |||||

| Water-saturated Octanol | Significantly Higher than in aqueous buffer at pH 4.8 (for hematin) | Not Specified | Not Specified | Not Specified | [3] |

Note: The molecular weight of hemin (C₃₄H₃₂ClFeN₄O₄) is approximately 651.94 g/mol . Molarity calculations are based on this value. Solubility can be influenced by the purity of hemin and the specific experimental conditions.

Factors Influencing Hemin Solubility

The solubility of hemin is a complex interplay of several physicochemical factors. Understanding these factors is crucial for preparing stable and effective hemin solutions for experimental use. Hemin's structure, with its large hydrophobic porphyrin ring and two ionizable propionic acid side chains, dictates its solubility behavior. In dimethyl sulfoxide (DMSO), hemin tends to exist as monomers, while in aqueous solutions, it is prone to forming dimer structures.[4]

Key factors influencing solubility include:

-

Solvent Polarity: Polar aprotic solvents like DMSO are effective at solvating the hemin molecule.

-

pH and Ionization: The propionic acid side chains of hemin have pKa values that influence their ionization state. In basic solutions (high pH), these groups are deprotonated, increasing the molecule's polarity and enhancing its solubility in aqueous media.[5]

-

Coordinating Ligands: The iron center in hemin can coordinate with solvent molecules or other ligands. Strong organic bases like pyridine can act as axial ligands, forming complexes with hemin and thereby increasing its solubility.[2]

-

Aggregation: Hemin molecules have a strong tendency to aggregate in aqueous solutions through π-π stacking of the porphyrin rings. This aggregation significantly reduces its solubility. The choice of solvent can either promote or disrupt these aggregates.

The following diagram illustrates the logical relationships between these key factors and the resulting solubility of hemin.

References

A Technical Guide to High-Purity Hemin for Researchers and Drug Development Professionals

Introduction: Hemin, a chloride salt of heme, is a critical iron-containing porphyrin with diverse applications in biomedical research and pharmaceutical development. Its ability to modulate key cellular processes, including inflammation, oxidative stress, and erythropoiesis, has positioned it as a valuable tool for studying and potentially treating a range of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available high-purity hemin, including supplier specifications, experimental protocols, and key signaling pathways.

Commercial Suppliers and Quantitative Data

The selection of a high-purity hemin supplier is a critical first step in ensuring the reliability and reproducibility of experimental results. A variety of commercial suppliers offer hemin in different grades, including research grade, biotechnology grade, and Good Manufacturing Practice (GMP) grade. The following tables summarize quantitative data compiled from technical data sheets and certificates of analysis from prominent suppliers.

Table 1: Supplier Specifications for High-Purity Hemin

| Supplier | Product Name/Grade | Purity Specification | Source | Formulation |

| MedchemExpress | Hemin (Hemin chloride) | 99.59% | Porcine | Crystalline Powder |

| Sigma-Aldrich | Hemin | ≥90% | Bovine | Powder |

| Otto Chemie Pvt. Ltd. | Hemin, 90-95% | 90-95% | Not Specified | Powder |

| FZBIOTECH | Hemin | ≥23% (Assay) | Pig or Ox Blood | Black Red Powder |

| Blue Tiger Scientific | Hemin (Highly Pure) | Biotechnology Grade | Not Specified | Crystalline Substance |

Table 2: Quality Control and Impurity Profile Parameters

| Parameter | Method | Typical Specification | Importance |

| Purity (by HPLC) | High-Performance Liquid Chromatography (HPLC) | >98% | Ensures the primary compound is the active ingredient. |

| Loss on Drying | Thermogravimetric Analysis (TGA) | <5.0%[1] | Indicates the amount of volatile matter (e.g., water, solvents). |

| Heavy Metals | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | ≤20 ppm[2] | Monitors for toxic elemental impurities. |

| Residual Solvents | Gas Chromatography (GC) | Per USP <467> | Ensures solvents used in manufacturing are below safety limits. |

| Endotoxin | Limulus Amebocyte Lysate (LAL) Test | <0.5 EU/mg | Critical for in vivo and cell culture applications to avoid inflammatory responses. |

| Microbiological Purity | Plate Count | ≤1000 cfu/g (Total Colonies)[1] | Ensures the absence of microbial contamination. |

Note: Specifications can vary between lots and suppliers. It is crucial to obtain a lot-specific Certificate of Analysis for critical applications.

Key Experimental Protocols

Accurate and reproducible experimental outcomes are contingent on well-defined protocols. This section provides detailed methodologies for common applications of high-purity hemin.

Preparation of Hemin Stock Solutions

Due to its poor solubility in aqueous solutions at neutral pH, hemin requires specific preparation methods.

Protocol 1: Alkaline Hemin Stock Solution

-

Dissolution: Dissolve 50 mg of high-purity hemin in 1 mL of 1 N NaOH.[3]

-

Dilution: Bring the final volume to 100 mL with purified water to achieve a final concentration of 0.5 mg/mL.[3]

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.[3]

-

Storage: Store the stock solution in small aliquots at -20°C and protect from light.

Protocol 2: Hemin Stock Solution for Cell Culture

-

Dissolution: Dissolve hemin powder in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[4]

-

Working Solution: Dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

In Vitro Induction of Heme Oxygenase-1 (HO-1)

Hemin is a potent inducer of the cytoprotective enzyme Heme Oxygenase-1 (HO-1).

Experimental Workflow:

Methodology:

-

Cell Culture: Plate cells (e.g., macrophages, endothelial cells, or cancer cell lines) at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of hemin (e.g., 5-30 µM) for a specified duration (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

-

Analysis of HO-1 Expression:

-

Western Blot: Lyse the cells and perform Western blotting to detect HO-1 protein levels.

-

qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of the HMOX1 gene.

-

-

Analysis of HO-1 Activity: Measure the production of bilirubin, a product of heme degradation by HO-1, in cell lysates as an indicator of enzyme activity.[5]

In Vivo Studies in Murine Models

Hemin is frequently used in animal models to investigate its therapeutic potential.

Dosing and Administration:

-

Dose Range: The administered dose of hemin can vary widely depending on the animal model and the intended biological effect, with a common range being 30 to 50 mg/kg.[6]

-

Route of Administration: Intraperitoneal (i.p.) injection is a frequently used route of administration.[6] For clinical applications in humans, intravenous (IV) infusion is the standard method.

-

Formulation: For injection, hemin is often reconstituted in sterile water for injection and may be diluted in a solution of 25% albumin to enhance stability.

Example Protocol: Murine Sepsis Model

-

Induction of Sepsis: Induce sepsis in mice using a standard method such as cecal ligation and puncture (CLP).

-

Hemin Treatment: Administer hemin (e.g., 30 mg/kg, i.p.) at a specified time point relative to the induction of sepsis (e.g., 1 hour post-CLP).

-

Monitoring: Monitor the animals for survival, clinical signs of illness, and inflammatory markers in blood and tissues.

-

Mechanism of Action Studies: At the experimental endpoint, harvest tissues for analysis of HO-1 expression, inflammatory cytokine levels, and other relevant parameters.

Core Signaling Pathways Modulated by Hemin

Hemin exerts its biological effects by influencing several critical signaling pathways.

The Heme-Bach1-Nrf2 Axis in Gene Regulation

Hemin plays a pivotal role in the transcriptional regulation of antioxidant and cytoprotective genes through its interaction with the transcription factors Bach1 and Nrf2.

Under basal conditions, the transcriptional repressor Bach1 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, such as HMOX1, leading to gene repression. When intracellular hemin levels rise, hemin directly binds to Bach1, inducing a conformational change that leads to its nuclear export and subsequent proteasomal degradation.[7] This alleviates the repression of the ARE, allowing the transcriptional activator Nrf2 to bind and initiate the expression of a battery of cytoprotective genes, including HO-1.

Hemin in Erythropoiesis and Iron Metabolism

Hemin is integral to the process of erythropoiesis (red blood cell formation) and the regulation of iron metabolism.

In erythroid progenitor cells, hemin stimulates the synthesis of globin chains and enhances the uptake of iron, both of which are essential for hemoglobin production.[5][8] A sufficient intracellular hemin pool acts as a feedback inhibitor of δ-aminolevulinate synthase, the rate-limiting enzyme in the heme biosynthesis pathway, thereby tightly regulating its own production. Furthermore, hemin influences systemic iron homeostasis by suppressing the production of hepcidin, a liver-derived hormone that inhibits intestinal iron absorption and iron release from macrophages. This ensures an adequate supply of iron to meet the demands of erythropoiesis.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Method for Analysis of Hemin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. The Pharmacological Effect of Hemin in Inflammatory-Related Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Electrochemical Behavior of Iron Porphyrin Complexes

For Researchers, Scientists, and Drug Development Professionals

Iron porphyrin complexes, the synthetic analogs of the heme cofactor found in various proteins like hemoglobin and cytochromes, are at the forefront of research in catalysis, energy conversion, and drug development.[1][2] Their rich electrochemical behavior, characterized by versatile redox properties and catalytic activity, makes them compelling subjects for in-depth study.[3] This guide provides a comprehensive overview of the core electrochemical characteristics of iron porphyrin complexes, details common experimental protocols for their analysis, and presents key quantitative data in a structured format for easy comparison.

Core Electrochemical Properties

The electrochemical behavior of iron porphyrin complexes is primarily dictated by the redox state of the central iron atom and the porphyrin macrocycle. These complexes can undergo a series of one-electron transfer reactions, accessing various oxidation states of iron (e.g., Fe(I), Fe(II), Fe(III), Fe(IV)) and the porphyrin ring (e.g., radical cation, dication).[4] The specific redox potentials at which these transitions occur are highly sensitive to the nature of the porphyrin substituents, the axial ligands coordinated to the iron center, and the solvent environment.[4][5][6]

Influence of Axial Ligands: Axial ligands play a dominant role in modulating the electronic structure and reactivity of the iron center.[5][7] For instance, electron-donating axial ligands, such as thiolates, can "push" electron density onto the iron, making it more electron-rich and influencing its catalytic activity in reactions like the oxygen reduction reaction (ORR).[5][7] The "push effect" of a thiolate ligand is a key feature in the function of cytochrome P450 enzymes.[5][7] The nature of the axial ligand can also impact the selectivity of catalytic reactions.[8]

Catalytic Activity: Iron porphyrins are potent electrocatalysts for a range of important chemical transformations, including the oxygen reduction reaction (ORR) and the carbon dioxide reduction reaction (CO₂RR).[3]

-

Oxygen Reduction Reaction (ORR): In the presence of oxygen, electrochemically reduced iron porphyrins can catalyze the reduction of O₂ to water (a 4-electron process) or hydrogen peroxide (a 2-electron process).[5][9] The efficiency and selectivity of this reaction are influenced by factors such as the axial ligand and the presence of proton donors.[5][7]

-

Carbon Dioxide Reduction Reaction (CO₂RR): Iron(0) porphyrins, generated through electrochemical reduction, are effective catalysts for the reduction of CO₂ to carbon monoxide (CO) or other valuable products like formic acid.[10][11][12] The catalytic efficiency can be significantly enhanced by the presence of Brønsted acids or Lewis acid cations, which can stabilize key reaction intermediates.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the electrochemical behavior of various iron porphyrin complexes.

Table 1: Redox Potentials of Selected Iron Porphyrin Complexes

| Iron Porphyrin Complex | Redox Couple | Potential (V vs. reference electrode) | Solvent/Electrolyte | Reference |

| Fe(TPP)Cl | Fe(III)/Fe(II) | -0.30 | CH₂Cl₂/TBAP | [4] |

| Fe(TPP)Cl | Fe(II)/Fe(I) | -1.10 | CH₂Cl₂/TBAP | [4] |

| Fe(OEP)Cl | Fe(III)/Fe(II) | -0.35 | CH₂Cl₂/TBAP | [4] |

| Fe(OEP)Cl | Fe(II)/Fe(I) | -1.25 | CH₂Cl₂/TBAP | [4] |

| PCN-222(Fe) | Fe(III)/Fe(II) | -0.21 | 0.5 M KHCO₃ | [13] |

TPP = Tetraphenylporphyrin; OEP = Octaethylporphyrin; TBAP = Tetrabutylammonium perchlorate

Table 2: Electrocatalytic Performance of Iron Porphyrins in CO₂ Reduction

| Catalyst | Product | Faradaic Efficiency (FE) | Overpotential (mV) | Conditions | Reference |

| PCN-222(Fe)/C | CO | 91% | 494 | 0.5 M KHCO₃ | [13] |

| FeF₂₀TPP | CO | 95% | - | 0.5 M NaHCO₃ | [14] |

| Fe(TPP) | CO | ~60% | - | DMF, 1-propanol | [10] |

| Fe(TPP) | Formate | ~35% | - | DMF, 1-propanol | [10] |

PCN-222(Fe) = A metal-organic framework with iron porphyrin units; FeF₂₀TPP = 5,10,15,20-tetrakis(pentafluorophenyl) iron porphyrin

Experimental Protocols

The study of the electrochemical behavior of iron porphyrin complexes relies on a suite of specialized techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox properties of a molecule.

Methodology:

-

Solution Preparation: Prepare a solution of the iron porphyrin complex (typically in the millimolar concentration range) in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[10][14]

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential waveform that scans from an initial potential to a switching potential and then back to the initial potential. Record the resulting current as a function of the applied potential. The scan rate can be varied to investigate the kinetics of electron transfer.[4]

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical measurements with spectroscopic techniques (e.g., UV-visible or infrared spectroscopy) to identify the species generated at different electrode potentials.[15][16][17]

Methodology:

-

Optically Transparent Electrode: Utilize a specialized electrochemical cell equipped with an optically transparent working electrode (e.g., a platinum mini-grid or an indium tin oxide-coated glass slide).

-

Spectrometer Integration: Position the electrochemical cell in the light path of a spectrometer.

-

Simultaneous Measurement: Apply a specific potential to the working electrode to generate a particular redox state of the iron porphyrin complex. Simultaneously, record the absorption spectrum of the solution in the vicinity of the electrode.

-

Data Analysis: Correlate the changes in the absorption spectrum with the applied potential to identify the electronic transitions and vibrational modes of the different redox species. For instance, infrared spectroelectrochemistry can be used to monitor changes in the stretching frequency of ligands like CO or NO upon reduction or oxidation of the iron center.[15][16]

Rotating Disk Electrode (RDE) and Rotating Ring-Disk Electrode (RRDE) Voltammetry

These techniques are particularly useful for studying the kinetics and mechanisms of electrocatalytic reactions like the ORR.[9]

Methodology:

-

Electrode Setup: Use a rotating disk electrode (RDE) or a rotating ring-disk electrode (RRDE) as the working electrode. The RRDE consists of a central disk electrode surrounded by a concentric ring electrode, separated by an insulating gap.[9]

-

Catalyst Immobilization: For heterogeneous catalysis, immobilize the iron porphyrin catalyst onto the surface of the disk electrode.[14]

-

Electrolyte Saturation: Saturate the electrolyte solution with the reactant gas (e.g., O₂ or CO₂).

-

Hydrodynamic Voltammetry: Rotate the electrode at a controlled speed while sweeping the potential. The rotation creates a well-defined flow of the electrolyte towards the electrode surface, ensuring a constant flux of the reactant.

-

Data Analysis:

-

RDE: Analyze the limiting current as a function of the rotation rate using the Koutecký-Levich equation to determine the number of electrons transferred in the catalytic reaction.[9]

-

RRDE: Hold the disk electrode at a potential where the catalytic reaction occurs and sweep the potential of the ring electrode to detect any intermediates that are generated at the disk and transported to the ring. This allows for the quantification of reaction products like hydrogen peroxide in the ORR.[9]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes in the electrochemical study of iron porphyrin complexes.

References

- 1. Heme - Wikipedia [en.wikipedia.org]

- 2. Hemoglobin - Wikipedia [en.wikipedia.org]

- 3. Porphyrins in Electrocatalysis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 4. ias.ac.in [ias.ac.in]

- 5. worldscientific.com [worldscientific.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Axial Ligand Coordination Tuning of the Electrocatalytic Activity of Iron Porphyrin Electrografted onto Carbon Nanotubes for the Oxygen Reduction Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Infrared spectroelectrochemical reduction of iron porphyrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Catalytic Mechanism of Hemin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the catalytic mechanism of hemin, with a focus on its peroxidase-like activity, influencing factors, and applications. It includes quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Introduction

Hemin, an iron-containing porphyrin, is the prosthetic group central to the function of numerous essential proteins, including hemoglobin, myoglobin, and cytochromes. Beyond its biological roles in gas transport and electron transfer, hemin itself possesses intrinsic catalytic capabilities, most notably a peroxidase-like activity that allows it to catalyze the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂). This catalytic prowess has positioned hemin as a subject of intense research for applications ranging from biomimetic catalysis and artificial enzymes to biosensing and therapeutics.

However, the practical application of free hemin is hindered by significant challenges. In aqueous solutions, hemin molecules tend to aggregate, forming catalytically inactive dimers. Furthermore, it is susceptible to oxidative self-destruction in the presence of oxidants, leading to a loss of catalytic activity. Research has focused on overcoming these limitations by immobilizing hemin on supports like graphene or encapsulating it within matrices such as hydrogels and micelles, which prevent aggregation and enhance stability and activity.

This guide delves into the core catalytic cycle of hemin, quantifies its efficiency under various conditions, outlines key experimental procedures, and explores its relevance in modern research and development.

Core Catalytic Mechanism: Peroxidase-like Activity

The most well-characterized catalytic function of hemin is its ability to mimic heme peroxidase enzymes. This process involves the activation of hydrogen peroxide to oxidize a wide range of organic and inorganic substrates.

The Catalytic Cycle

The catalytic cycle of hemin is analogous to that of natural peroxidases and proceeds through the formation of high-valent iron-oxo intermediates. The central iron atom of hemin, initially in the ferric [Fe(III)] state, undergoes a two-electron oxidation by H₂O₂.

-

Formation of a Ferryl Intermediate: Hemin [Fe(III)-P] reacts with H₂O₂ to form a highly reactive ferryl-oxo porphyrin π-cation radical intermediate ([Fe(IV)=O P•+]), which is analogous to Compound I in horseradish peroxidase (HRP). This step involves the cleavage of the O-O bond in hydrogen peroxide.

-

Substrate Oxidation (Step 1): The ferryl intermediate oxidizes a substrate molecule (SH) via a one-electron transfer, producing a substrate radical (S•) and reducing the intermediate to a ferryl-oxo species ([Fe(IV)=O P]). This second intermediate is analogous to Compound II.

-

Substrate Oxidation (Step 2): The [Fe(IV)=O P] intermediate oxidizes a second substrate molecule, generating another substrate radical (S•) and returning the hemin catalyst to its original ferric [Fe(III)-P] resting state.

-

Product Formation: The substrate radicals (S•) can then react with each other or undergo further non-enzymatic reactions to form the final stable product(s).

This catalytic cycle allows a single hemin molecule to facilitate the oxidation of numerous substrate molecules, demonstrating its role as a true catalyst.

Generation of Reactive Oxygen Species (ROS)

Hemin's interaction with H₂O₂ can also lead to the generation of highly reactive oxygen species (ROS) through Fenton-like reactions. In this process, superoxide can reduce hemin [Fe(III)] to heme [Fe(II)]. The resulting heme then reacts with H₂O₂ to regenerate hemin [Fe(III)] along with a hydroxide anion and a highly damaging hydroxyl radical (•OH). This ROS-generating capability is a double-edged sword: while it contributes to oxidative damage in pathological conditions, it is also being harnessed for therapeutic applications, such as inducing ferroptosis or autophagy in cancer cells.

Factors Influencing Catalytic Activity

The catalytic efficiency of hemin is not intrinsic but is profoundly influenced by its microenvironment and the reaction conditions.

-

Aggregation: As previously mentioned, hemin readily forms π-π stacked dimers in aqueous solution, which significantly reduces the accessibility of the iron center and inhibits catalytic activity.

-

Supporting Matrices: Immobilizing hemin on high-surface-area materials like graphene prevents this self-aggregation, maintaining hemin in its catalytically active monomeric form. This strategy has been shown to enhance catalytic activity by over two orders of magnitude compared to free hemin.

-

Complexation: The formation of complexes with other molecules, such as DNA G-quadruplexes, proteins, or surfactants, can create a hydrophobic microenvironment around the hemin. This environment mimics the active site of natural enzymes, enhancing substrate binding and catalytic turnover.

-

pH and Axial Ligands: The pH of the solution affects both the stability of the hemin and the ionization state of the substrate. The presence of axial ligands, such as histidine residues from a protein scaffold or other coordinating molecules, can modulate the electronic properties of the iron center, thereby tuning its catalytic activity.

Quantitative Analysis of Hemin Catalysis

The efficiency of a catalyst is quantified by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (k_cat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum, indicating substrate binding affinity (a lower Kₘ means higher affinity). The k_cat (turnover number) represents the number of substrate molecules converted to product per catalyst molecule per unit time. The overall catalytic efficiency is given by the k_cat/Kₘ ratio.

The table below summarizes kinetic parameters for hemin under different conditions, highlighting the dramatic improvement achieved by preventing aggregation.

| Catalyst System | Substrate | Kₘ (mM) | k_cat (min⁻¹) | Catalytic Efficiency (k_cat/Kₘ) (M⁻¹min⁻¹) | Reference(s) |

| Free Hemin | Pyrogallol | 0.87 | 2.4 | 2,759 | |

| Hemin-Hydrogel | Pyrogallol | 0.43 | 19 | 44,186 | |

| Hemin-Graphene | Pyrogallol | 0.22 | 246 | 1,118,182 | |

| CTPR-Hemin Hybrid | TMB | 0.1106 | N/A | N/A | |

| Horseradish Peroxidase (HRP) | Pyrogallol | 0.4 | ~1750 | 4,375,000 |

Data presented is compiled from cited literature. N/A indicates data not available in the cited sources.

Experimental Protocols

Assessing the peroxidase-like activity of hemin is crucial for evaluating new hemin-based catalysts. The oxidation of substrates like 3,3',5,5'-tetramethylbenzidine (TMB) or pyrogallol, which results in a measurable color change, is a common method.

Protocol: Peroxidase Activity Assay using Pyrogallol

This protocol describes a standard assay to determine the kinetic parameters of a hemin-based catalyst using the oxidation of pyrogallol by H₂O₂.

1. Reagent Preparation:

-

Buffer: Prepare a suitable reaction buffer (e.g., phosphate buffer, pH 7.0).

-

Hemin Catalyst Stock Solution: Prepare a stock solution of the hemin catalyst (e.g., 50 µM hemin equivalent for a hemin-graphene conjugate) in the reaction buffer.

-

Pyrogallol Stock Solution: Prepare a fresh stock solution of pyrogallol (e.g., 20 mM) in the reaction buffer.

-

Hydrogen Peroxide (H₂O₂) Stock Solution: Prepare a stock solution of H₂O₂ (e.g., 400 mM) in the reaction buffer.

2. Kinetic Measurement:

-

Set up a UV-Vis spectrophotometer to monitor the reaction at 420 nm (the absorbance maximum of the product, purpurogallin) in kinetic mode.

-

In a quartz cuvette, add the reaction buffer, the hemin catalyst solution (to a final concentration of e.g., 5 µM), and the H₂O₂ solution (to a final concentration of e.g., 40 mM).

-

To initiate the reaction, add a specific volume of the pyrogallol stock solution to achieve the desired final concentration (e.g., create a series of final concentrations from 0.1 to 2.0 mM).

-

Immediately start monitoring the change in absorbance at 420 nm over time (e.g., for 5-10 minutes).

3. Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = slope / εl, where ε is the molar extinction coefficient of purpurogallin and l is the path length).

-

Plot the initial velocities (v₀) against the corresponding pyrogallol concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine the values of Vₘₐₓ and Kₘ.

-

Calculate the turnover number (k_cat) using the equation k_cat = Vₘₐₓ / [E], where [E] is the total concentration of the catalyst.

Applications in Research and Drug Development

The catalytic properties of hemin are leveraged in several fields:

-

Artificial Enzymes and Nanozymes: Hemin and its complexes serve as robust and cost-effective mimics of natural peroxidases. These "nanozymes" are used in a variety of applications, including industrial wastewater remediation and biosensing, offering greater stability and recoverability than their natural counterparts.

-

Drug Metabolism: The catalytic cycle of hemin is fundamentally related to the mechanism of cytochrome P450 enzymes, a superfamily of heme-containing proteins crucial for the metabolism of a vast majority of drugs. Understanding hemin catalysis provides insights into drug detoxification pathways and potential drug-drug interactions.

-

Therapeutics: The ability of hemin to generate ROS is being explored for therapeutic purposes. Nanoparticle-formulated hemin can be delivered to cells to induce localized oxidative stress, triggering programmed cell death pathways like ferroptosis, which has potential as an anti-cancer strategy.

Conclusion

Hemin is a versatile catalyst whose peroxidase-like activity is governed by a well-defined catalytic cycle involving high-valent iron-oxo intermediates. While its efficacy in a free state is limited by aggregation, modern strategies involving immobilization and complexation have unlocked its potential, yielding artificial enzymes with efficiencies approaching those of natural peroxidases. A thorough understanding of its catalytic mechanism, the factors that control it, and standardized protocols for its characterization are essential for advancing its application in biosensing, therapeutics, and drug development.

The Pivotal Role of Iron Porphyrins in Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron porphyrins, most notably heme, are indispensable prosthetic groups for a vast array of proteins that mediate fundamental biochemical processes. Their unique chemical properties, centered around the iron atom coordinated within a porphyrin ring, enable them to participate in a diverse range of functions, from reversible gas binding to electron transport and catalysis. This technical guide provides an in-depth exploration of the core roles of iron porphyrins in key biochemical pathways, including oxygen transport, mitochondrial respiration, and xenobiotic metabolism. It presents quantitative data for comparative analysis, detailed experimental methodologies for key assays, and visual representations of the intricate pathways and workflows involved.

Introduction to Iron Porphyrins

Porphyrins are a class of heterocyclic macrocyclic organic compounds composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges.[1] The defining characteristic of porphyrins is their ability to chelate metal ions within their central cavity.[2] When the chelated metal is iron, the resulting complex is known as an iron porphyrin, or heme.[3]

The most common iron porphyrin in biological systems is protoporphyrin IX, which contains four methyl, two vinyl, and two propionate side chains attached to the porphyrin core. The iron atom is typically in the ferrous (Fe²⁺) or ferric (Fe³⁺) oxidation state, and this ability to cycle between oxidation states is central to many of its biological functions.

Core Functions of Iron Porphyrins in Biochemical Pathways

Iron porphyrins are integral to a multitude of critical biochemical pathways, primarily through their incorporation into hemoproteins. These functions can be broadly categorized into three main areas:

-

Oxygen Transport and Storage: In vertebrates, hemoglobin and myoglobin are responsible for the transport and storage of oxygen, respectively. This function is mediated by the heme group, where the iron atom reversibly binds to molecular oxygen.

-

Electron Transport: Cytochromes, a class of hemoproteins found in the inner mitochondrial membrane, are essential components of the electron transport chain. The iron atom in the heme group of cytochromes undergoes reversible oxidation and reduction, facilitating the transfer of electrons and ultimately leading to the production of ATP.

-

Catalysis: A diverse group of enzymes utilizes heme as a cofactor to catalyze a wide range of chemical reactions. A prominent example is the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of a vast number of endogenous and exogenous compounds, including drugs and pollutants. Other heme-containing enzymes include catalases and peroxidases, which play crucial roles in detoxifying reactive oxygen species.

Quantitative Data on Iron Porphyrin-Containing Proteins

The functional properties of hemoproteins can be quantified to allow for comparative analysis. The following tables summarize key quantitative data for representative hemoproteins.

| Hemoprotein | Function | P₅₀ (Oxygen Partial Pressure at 50% Saturation) | Hill Coefficient (n) |

| Hemoglobin (Adult, HbA) | Oxygen transport in blood | ~26 mmHg | ~2.8 |

| Myoglobin | Oxygen storage in muscle | ~1 mmHg | 1 |

Table 1: Oxygen Binding Properties of Hemoglobin and Myoglobin. The P₅₀ value is a measure of oxygen binding affinity; a lower P₅₀ indicates a higher affinity. The Hill coefficient reflects the degree of cooperativity in ligand binding.

| Enzyme | Pathway | K_m_ (Substrate) | V_max_ | k_cat_ (s⁻¹) |

| δ-Aminolevulinate Synthase (ALAS) | Heme Biosynthesis | Glycine: ~10-20 mM | - | - |

| ALA Dehydratase (ALAD) | Heme Biosynthesis | ALA: ~0.2-0.5 mM | - | - |

| Ferrochelatase | Heme Biosynthesis | Protoporphyrin IX: ~1.4 µM, Fe²⁺: ~1.9 µM | - | ~0.067 |

Table 2: Kinetic Parameters of Key Enzymes in the Heme Biosynthesis Pathway. K_m_ (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of V_max_ (maximum reaction rate). k_cat_ (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time.

| Electron Transfer Step | Rate Constant (s⁻¹) |

| Cytochrome c to Cu_A_ of Cytochrome c Oxidase | ~70,000 |

| Internal electron transfer from Cytochrome a to the bimetallic center (Cytochrome a₃-Cu_B_) | 2 x 10⁵ and 1.3 x 10⁴ (two phases) |

Table 3: Electron Transfer Rates in the Mitochondrial Respiratory Chain. These rates highlight the rapid transfer of electrons facilitated by the heme cofactors within the cytochrome complexes.[4][5]

Key Biochemical Pathways Involving Iron Porphyrins

Heme Biosynthesis Pathway

The synthesis of heme is a complex, eight-step enzymatic pathway that occurs in both the mitochondria and the cytoplasm.[6] It begins with the condensation of glycine and succinyl-CoA and culminates in the insertion of ferrous iron into protoporphyrin IX.[3]

Figure 1: Heme Biosynthesis Pathway. This diagram illustrates the eight enzymatic steps of heme synthesis, highlighting the subcellular localization of each reaction.

Electron Transport Chain

The electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that transfer electrons from electron donors to electron acceptors through redox reactions. Several of these complexes, namely Complex II (Succinate Dehydrogenase), Complex III (Cytochrome bc₁ complex), and Complex IV (Cytochrome c oxidase), contain heme groups that are essential for this electron transfer process.

Figure 2: Electron Transport Chain. This diagram shows the flow of electrons through the major complexes of the ETC, highlighting the role of heme-containing cytochromes and the coupled pumping of protons.

Cytochrome P450 Catalytic Cycle

The cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of compounds. The catalytic cycle involves the activation of molecular oxygen and the insertion of one oxygen atom into a substrate.

Figure 3: Cytochrome P450 Catalytic Cycle. This diagram outlines the key steps in the CYP450 catalytic cycle, showing the changes in the oxidation state of the heme iron and the binding of substrate and oxygen.

Experimental Protocols

Assay for δ-Aminolevulinate Synthase (ALAS) Activity

This protocol describes a colorimetric assay to measure the activity of ALAS, the rate-limiting enzyme in heme biosynthesis.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM glycine, 20 mM MgCl₂, 10 mM EDTA

-

Succinyl-CoA solution (10 mM)

-

Pyridoxal 5'-phosphate (PLP) solution (10 mM)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Modified Ehrlich's reagent (acetylacetone, perchloric acid, and p-dimethylaminobenzaldehyde)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture by combining the assay buffer, succinyl-CoA, and PLP in a microcentrifuge tube.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of 10% TCA.

-

Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add modified Ehrlich's reagent to the supernatant and incubate at 65°C for 15 minutes to allow for color development.

-

Measure the absorbance of the resulting colored product at 553 nm using a spectrophotometer.

-

Calculate the amount of ALA produced by comparing the absorbance to a standard curve generated with known concentrations of ALA.

-

Express enzyme activity as nmol of ALA produced per minute per mg of protein.

Figure 4: Experimental Workflow for ALAS Activity Assay. This flowchart outlines the sequential steps involved in the colorimetric assay for δ-aminolevulinate synthase activity.

Purification of Mitochondrial Cytochromes by Affinity Chromatography

This protocol outlines a general method for the purification of cytochrome c and other cytochrome c-binding proteins from isolated mitochondria using affinity chromatography.[7]

Materials:

-

Isolated mitochondria

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1% (v/v) Triton X-100, protease inhibitor cocktail

-

Affinity Chromatography Column (e.g., Cytochrome c-Sepharose)

-

Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl

-

Elution Buffer: 50 mM Tris-HCl (pH 7.5), 1 M NaCl

-

Spectrophotometer

Procedure:

-

Resuspend the isolated mitochondria in Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing to solubilize mitochondrial proteins.

-

Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet insoluble debris.

-

Carefully collect the supernatant containing the solubilized mitochondrial proteins.

-

Equilibrate the affinity chromatography column with Wash Buffer.

-

Load the mitochondrial protein extract onto the equilibrated column.

-

Wash the column extensively with Wash Buffer to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

Elute the bound cytochrome c and its binding partners with a linear gradient or a step elution of Elution Buffer (e.g., 0.15 M to 1 M NaCl).

-

Collect fractions and monitor the absorbance at 410 nm (the Soret peak of heme) to identify fractions containing cytochromes.

-

Analyze the purified fractions by SDS-PAGE and Western blotting to confirm the identity and purity of the cytochromes.

Figure 5: Experimental Workflow for Cytochrome Purification. This flowchart details the major steps in the purification of mitochondrial cytochromes using affinity chromatography.

Conclusion

Iron porphyrins are central to a remarkable diversity of biochemical functions that are essential for life. From the transport of oxygen that fuels our cells to the intricate dance of electrons in the respiratory chain and the detoxification of foreign compounds, heme and other iron porphyrins are at the heart of these processes. A thorough understanding of their structure, function, and the pathways in which they participate is crucial for researchers in biochemistry, medicine, and drug development. The quantitative data, detailed pathways, and experimental protocols provided in this guide offer a comprehensive resource for professionals seeking to delve deeper into the fascinating world of iron porphyrin biochemistry. Further research into the regulation of these pathways and the development of therapeutic interventions targeting hemoprotein function continues to be a vibrant and important area of scientific inquiry.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Heme - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Internal electron transfer in cytochrome c oxidase: evidence for a rapid equilibrium between cytochrome a and the bimetallic site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Affinity chromatography purification of cytochrome c binding enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Porphyrin Macrocycles: A Technical Guide for Researchers